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Abstract
ML202 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential

Canonical 4 and 5 (TRPC4 and TRPC5) cation channels. These channels are key components

in various cellular signaling cascades, particularly those initiated by G-protein coupled

receptors (GPCRs) and receptor tyrosine kinases. Emerging evidence indicates that TRPC4

and TRPC5 channels play significant roles in regulating systemic metabolic homeostasis,

including processes like insulin secretion and lipid metabolism. Consequently, ML202 and its

analogs, such as ML204, have become critical tools for elucidating the physiological and

pathophysiological functions of these channels in metabolic diseases. This guide provides a

comprehensive overview of the mechanism of action of ML202, its demonstrated effects on

cellular and systemic metabolism, detailed experimental protocols for its characterization, and a

summary of key quantitative data.

Introduction to ML202 and TRPC Channels
Transient Receptor Potential (TRP) channels are a diverse family of non-selective cation

channels that act as cellular sensors for a wide array of physical and chemical stimuli.[1] The

canonical, or classical, subfamily (TRPC) consists of seven members (TRPC1-7). TRPC4 and

TRPC5 are notable for their activation downstream of phospholipase C (PLC) signaling
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pathways.[2][3] They can form homomeric or heteromeric channels, including with TRPC1,

creating a diversity of channel properties.[4][5]

ML202 (also reported as ML204 in several key studies) was identified through high-throughput

screening as a novel and potent inhibitor of TRPC4 channels.[3][6] Its selectivity and

mechanism of action make it an invaluable pharmacological probe for investigating the roles of

TRPC4 and TRPC5 in cellular processes, including the complex network of cellular

metabolism.

Mechanism of Action of ML202
ML202 exerts its effects by directly blocking the ion-conducting pore of TRPC4 and TRPC5

channels.[6] This inhibition prevents the influx of cations, primarily Ca²⁺ and Na⁺, which is the

critical downstream event following channel activation.

The activation of TRPC4/5 channels is intricately linked to the stimulation of GPCRs that couple

to either Gαq/11 or Gαi/o proteins.[2][5]

Gαq/11 Pathway: Activation of Gαq/11-coupled receptors stimulates PLC, which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and

diacylglycerol (DAG). While DAG is a primary activator for other TRPC channels, the

activation of TRPC4/5 is more complex and can be influenced directly by G-protein subunits.

[2][7]

Gαi/o Pathway: TRPC4/5 channels can be directly activated by Gαi/o subunits, a pathway

leveraged in many screening assays.[5][7] For instance, stimulation of the μ-opioid receptor

(a Gi/o-coupled receptor) is a common method to induce TRPC4 channel opening in

experimental systems.[3]

ML202 has been shown to block TRPC4 channels regardless of the activation method,

including direct G-protein activation via intracellular GTPγS, indicating a direct effect on the

channel itself rather than interference with the upstream signaling components.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.mdpi.com/2073-4409/7/11/218
https://www.ncbi.nlm.nih.gov/books/NBK65430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10459798/
https://pubmed.ncbi.nlm.nih.gov/22878724/
https://www.benchchem.com/product/b15578613?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK65430/
https://pubmed.ncbi.nlm.nih.gov/21795696/
https://www.benchchem.com/product/b15578613?utm_src=pdf-body
https://www.benchchem.com/product/b15578613?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21795696/
https://www.mdpi.com/2073-4409/7/11/218
https://pubmed.ncbi.nlm.nih.gov/22878724/
https://www.mdpi.com/2073-4409/7/11/218
https://www.benchchem.com/pdf/Technical_Support_Center_Experimental_Guidance_for_TRPC5_Inhibitors.pdf
https://pubmed.ncbi.nlm.nih.gov/22878724/
https://www.benchchem.com/pdf/Technical_Support_Center_Experimental_Guidance_for_TRPC5_Inhibitors.pdf
https://www.ncbi.nlm.nih.gov/books/NBK65430/
https://www.benchchem.com/product/b15578613?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21795696/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

GPCR
(e.g., μ-opioid receptor)

Gαq/11 or Gαi/o

 activates

Phospholipase C
(PLC)

PIP₂

 cleaves

TRPC4/TRPC5
Channel

IP₃

DAG

Agonist
(e.g., DAMGO)

 binds

Ca²⁺
 influx  activates

 activates

 activates

Downstream
Metabolic Response

ML202

 INHIBITS

Click to download full resolution via product page

Caption: Activation of TRPC4/5 channels via GPCR signaling and its inhibition by ML202.

Role of ML202 in Cellular and Systemic Metabolism
While direct studies on ML202's effect on intracellular metabolic pathways like glycolysis are

limited, research using ML202/ML204 as a TRPC4/5 blocker has revealed a crucial role for

these channels in systemic energy balance.
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Glucose Homeostasis and Insulin Secretion
TRPC channels are involved in regulating insulin secretion from pancreatic β-cells by

modulating membrane depolarization and subsequent calcium influx.[1] Specifically, TRPC4

activation has been shown to modulate insulin secretion by triggering Ca²⁺ influx in these cells.

[4]

A key study investigated the effects of the TRPC4/TRPC5 blocker ML204 in mice fed a high-

sucrose (HS) diet. The findings demonstrated that blocking these channels under conditions of

metabolic stress exacerbates metabolic imbalances.[4]

Hyperglycemia: In HS-fed mice, treatment with ML204 worsened hyperglycemia and

impaired glucose tolerance.[4]

Insulin Action: This suggests that TRPC4/TRPC5 channels may play a protective role against

the metabolic disturbances caused by excessive sugar intake, potentially by facilitating

appropriate insulin action or secretion.[4]

Lipid Metabolism and Adipose Tissue
TRPC channels are also implicated in lipid metabolism and adipocyte function. Disruption of

TRPC1/TRPC5 signaling has been shown to increase the generation of adiponectin, an

important hormone in regulating glucose levels and fatty acid breakdown.[4]

The study on HS-fed mice revealed significant effects of ML204 on lipid accumulation:

Hepatic Steatosis (Fatty Liver): ML204 treatment increased hepatic steatosis in both normal

and HS-fed mice.[4]

Adipose Tissue: The blocker promoted an increase in the number and diameter of adipose

tissue cells.[4] In HS-fed mice, ML204 also exacerbated fat tissue deposition.[4]

These results indicate that TRPC4/TRPC5 channel activity is protective against diet-induced fat

accumulation in the liver and adipose tissue.[4]

Metabolism-Associated Inflammation
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Metabolic diseases are often associated with a state of chronic, low-grade inflammation.

ML204 has been shown to modulate inflammatory responses, although its effects can vary

depending on the model.[4] In the context of a high-sucrose diet, ML204 treatment exacerbated

the levels of the pro-inflammatory cytokine TNFα in the adipose tissue and liver of mice.[4] This

highlights a link between TRPC4/TRPC5 channel function, metabolic balance, and

inflammation.

Quantitative Data
The potency and selectivity of ML202/ML204 have been characterized across various assays.

Table 1: Inhibitory Potency of ML202/ML204 against TRPC Channels

Compound
Target
Channel

Assay Type
Activation
Method

IC₅₀ Value Reference

ML204 TRPC4β
Fluorescent
Ca²⁺ Influx

μ-opioid
receptor
(DAMGO)

0.96 ± 0.26
μM

[3][6]

ML204 TRPC4
Electrophysio

logy (QPatch)

μ-opioid

receptor

(DAMGO)

2.6 μM [3]

ML204 TRPC4
Electrophysio

logy (Manual)

μ-opioid

receptor

(DAMGO)

2.9 μM [3]

ML204 TRPC6
Fluorescent

Ca²⁺ Influx

Muscarinic

Receptor

~18 μM (>19-

fold

selectivity)

[3][6]

ML204 TRPC5 - -

~8.6 μM (~9-

fold

selectivity)

[3]

| ML204 | TRPC4/C5 | Antagonist Activity | ZIKV Infection Model | 58.0 ± 4.5 μM |[8] |

Table 2: Summary of In-Vivo Metabolic Effects of ML204 in High-Sucrose (HS) Fed Mice
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Parameter
Effect of ML204 Treatment
in HS-Fed Mice

Reference

Glucose Metabolism

Blood Glucose Exacerbated hyperglycemia [4]

Glucose Tolerance Impaired [4]

Lipid Metabolism

Hepatic Steatosis Increased [4][9]

Fat Tissue Deposition Increased [4][9]

Adipose Cell Diameter Increased [4][9]

Inflammation

Adipose & Liver TNFα Increased [4]

Body Mass

| Body Weight / BMI | No significant change |[4] |

Key Experimental Protocols
The characterization of ML202 and its effects on TRPC channels relies on two primary

methodologies: fluorescent-based calcium imaging and patch-clamp electrophysiology.

Fluorescent Calcium Influx Assay
This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i)

as an indicator of channel activity.

Objective: To determine the inhibitory concentration (IC₅₀) of ML202 on GPCR-activated

TRPC4 channels.

Methodology:

Cell Culture: HEK293 cells stably co-expressing human TRPC4 and a relevant GPCR (e.g.,

the μ-opioid receptor) are seeded into 96- or 384-well plates.[3]
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Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4

AM, which can enter the cell and is cleaved by intracellular esterases into its active, calcium-

binding form.[3]

Compound Incubation: Cells are pre-incubated with varying concentrations of ML202 or

vehicle control (DMSO).

Assay Reading: The plate is placed in a fluorescent imaging plate reader (e.g., FDSS).

Baseline fluorescence is recorded.

Channel Activation: An agonist for the co-expressed GPCR (e.g., 300 nM DAMGO for the μ-

opioid receptor) is added to activate the G-protein signaling cascade and open the TRPC4

channels.[3]

Data Analysis: The resulting increase in fluorescence due to Ca²⁺ influx is measured. The

inhibitory effect of ML202 is calculated by comparing the fluorescence signal in treated wells

to control wells. An IC₅₀ curve is generated by plotting the percent inhibition against the log

concentration of ML202.[3]
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Caption: Experimental workflow for a fluorescent calcium influx assay to test ML202.
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Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the channels in

the plasma membrane of a single cell, offering high resolution for studying channel inhibition.

Objective: To confirm direct channel block by ML202 and determine its IC₅₀.

Methodology:

Cell Preparation: A single TRPC4-expressing cell is selected for recording.

Configuration: A whole-cell patch-clamp configuration is established. The cell is held at a

constant membrane potential, typically -60 mV.[7]

Baseline Current: A voltage protocol (e.g., a ramp from -100 mV to +100 mV) is applied to

measure the baseline currents.

Channel Activation: TRPC4 channels are activated. This can be achieved by:

GPCR Agonist: Perfusing the cell with an agonist (e.g., 50 nM DAMGO).[3]

Direct G-protein Activation: Including GTPγS in the intracellular solution of the patch

pipette to constitutively activate G-proteins.[6]

Inhibitor Application: Once a stable TRPC4 current is achieved, ML202 is perfused at the

desired concentration.

Data Analysis: The reduction in the amplitude of the inward and outward currents in the

presence of ML202 is measured. A dose-response curve is constructed by applying multiple

concentrations to determine the IC₅₀.[3] A washout step is often included to confirm the

reversibility of the block.[3]

Conclusion and Future Directions
ML202 is a well-characterized, selective inhibitor of TRPC4 and TRPC5 channels. Its utility as

a chemical probe has been instrumental in uncovering the role of these channels in systemic

metabolic regulation. Studies using ML202/ML204 have demonstrated that TRPC4/TRPC5

activity is protective against metabolic imbalances induced by high-sugar diets, playing a role in
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regulating glucose homeostasis, preventing excessive lipid accumulation, and modulating

associated inflammation.[4]

Future research should aim to dissect the specific intracellular metabolic pathways that are

modulated by TRPC4/TRPC5-mediated calcium signaling. Investigating the direct effects of

ML202 on mitochondrial function, glycolytic flux, and lipid synthesis within metabolically active

cells like hepatocytes, adipocytes, and pancreatic β-cells will provide a more complete picture

of its role in cellular metabolism. Such studies will be crucial for evaluating the therapeutic

potential of targeting TRPC4/TRPC5 channels for the treatment of metabolic disorders like type

2 diabetes and non-alcoholic fatty liver disease.
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cellular-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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